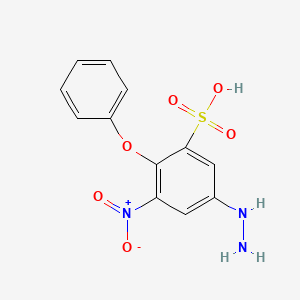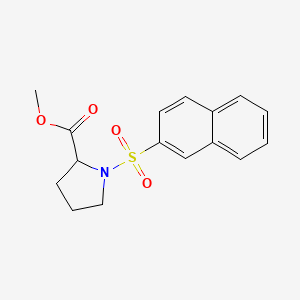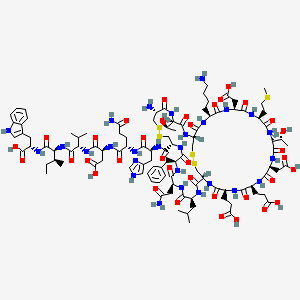![molecular formula C21H16 B12039781 9H-Fluorene, 9-[(4-methylphenyl)methylene]- CAS No. 2871-85-4](/img/structure/B12039781.png)
9H-Fluorene, 9-[(4-methylphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene, 9-[(4-methylphenyl)methylene]-: is an organic compound that belongs to the fluorene family It is characterized by a fluorene core with a 4-methylphenylmethylene substituent at the 9-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- typically involves the condensation of fluorene with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
On an industrial scale, the production of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives, such as carboxylic acids or ketones.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Mild to moderate temperatures.
Products: Reduced derivatives, such as alcohols.
-
Substitution
Reagents: Halogens, nitrating agents.
Conditions: Varies depending on the substituent.
Products: Substituted fluorenes, such as halofluorenes or nitrofluorenes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Fluorene, 9-[(4-methylphenyl)methylene]- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
While not extensively studied in biological contexts, derivatives of fluorene compounds have shown potential in biological applications, such as fluorescent probes and bioimaging agents.
Medicine
Research into the medicinal applications of 9H-Fluorene, 9-[(4-methylphenyl)methylene]- is limited. its structural analogs have been investigated for their potential as pharmaceutical intermediates and therapeutic agents.
Industry
In industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism by which 9H-Fluorene, 9-[(4-methylphenyl)methylene]- exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways are determined by the specific functional groups present and the conditions under which it is used. For example, in oxidation reactions, it targets electron-rich sites, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
9H-Fluorene, 9-[(4-methoxyphenyl)methylene]-
- Similar structure with a methoxy group instead of a methyl group.
- Different electronic properties due to the presence of the methoxy group.
-
9H-Fluorene, 9-[(4-chlorophenyl)methylene]-
- Contains a chlorine substituent, leading to different reactivity and applications.
-
9H-Fluorene, 9-[(4-nitrophenyl)methylene]-
- Contains a nitro group, which significantly alters its chemical behavior and potential applications.
Uniqueness
9H-Fluorene, 9-[(4-methylphenyl)methylene]- is unique due to its specific substituent, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics, where precise control over molecular properties is crucial.
Propriétés
Numéro CAS |
2871-85-4 |
|---|---|
Formule moléculaire |
C21H16 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
9-[(4-methylphenyl)methylidene]fluorene |
InChI |
InChI=1S/C21H16/c1-15-10-12-16(13-11-15)14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-14H,1H3 |
Clé InChI |
AYDRLTKKUTUIMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)


![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

![4-bromo-2-[(E)-(2-{[4-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B12039741.png)
![2-{[4-(2,3-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039745.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(4-benzylpiperazin-1-yl)acetohydrazide](/img/structure/B12039753.png)


![2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039766.png)


![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
